C13H12Cl2N6S
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Overview
Description
The compound with the molecular formula C13H12Cl2N6S is a member of the imidazo[2,1-b]thiazole family. This compound is known for its potential antitumor properties and has been studied extensively for its pharmacological behavior . It is characterized by the presence of chlorine atoms, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C13H12Cl2N6S typically involves the reaction of 2,4-dichloro-5-nitrophenylhydrazine with imidazo[2,1-b]thiazole derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
C13H12Cl2N6S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
C13H12Cl2N6S has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antitumor agent.
Medicine: Investigated for its pharmacological properties, including anticancer activity.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of C13H12Cl2N6S involves the inhibition of tyrosine kinase receptors, which are crucial for cell signaling and growth . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells. The molecular targets include various proteins involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents.
Thiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
C13H12Cl2N6S is unique due to the presence of chlorine atoms, which enhance its biological activity and make it a potent antitumor agent. Its specific mechanism of action and molecular targets also distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H12Cl2N6S |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H12Cl2N6S/c1-7-5-11(18-17-7)12-19-20-13(21(12)16)22-6-8-9(14)3-2-4-10(8)15/h2-5H,6,16H2,1H3,(H,17,18) |
InChI Key |
CLYDBCBBAHKZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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